Home > Products > Screening Compounds P129270 > 3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide
3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide -

3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Catalog Number: EVT-4679345
CAS Number:
Molecular Formula: C11H8Cl2N2O3
Molecular Weight: 287.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 3,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide and its related derivatives has been described in various scientific literature. [ [], [], [] ] The synthesis typically involves reacting a suitably substituted cycloalkane with a substituted benzoyl chloride or phenylacetyl chloride, followed by further modifications to introduce desired functional groups. [ [] ] The specific reaction conditions and reagents used may vary depending on the desired isomer and substituents.

Molecular Structure Analysis

The molecular structure of 3,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide and its analogs consists of a central cycloalkane ring (often cyclohexane or a heterocycle like 1,4-dioxaspiro[4.5]decane), substituted with a benzamide or phenylacetamide moiety. [ [], [] ] The presence of chlorine atoms on the aromatic ring and the specific stereochemistry of substituents on the cycloalkane are crucial for the compound's biological activity. [ [], [] ]

Mechanism of Action

Research suggests that the anticonvulsant and analgesic effects of 3,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide and its analogs are primarily mediated by their interaction with voltage-gated ion channels in the nervous system. [ [], [], [], [] ] Studies have shown that these compounds can block sodium and potassium channels, thereby inhibiting neuronal excitability. [ [], [], [] ] While some studies have suggested a role for kappa-opioid receptors in their mechanism of action, others have found these effects to be independent of opioid receptor activation. [ [], [], [] ]

Applications
  • Pain Management: Animal studies have demonstrated the analgesic effects of these compounds in various pain models, including acute, visceral, and chronic muscle pain. [ [], [], [], [], [] ]
  • Epilepsy Treatment: Preclinical studies have shown the anticonvulsant properties of these compounds in models of epilepsy, suggesting their potential for managing seizure disorders. [ [], [], [], [] ]

cis-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)-cyclohexyl]-benzamide (U-54494A)

    Compound Description: U-54494A is a racemic mixture studied for its anticonvulsant properties. Research suggests it exerts these effects by blocking voltage-gated sodium channels. It demonstrates efficacy against electroshock-induced seizures in mice. [, , ] Preclinical studies indicate U-54494A possesses a favorable pharmacokinetic profile with additive anticonvulsant effects when co-administered with conventional antiepileptic medications like phenobarbital and carbamazepine. []

U-49524E (pyrrolidinyl benzamide analogue)

    Compound Description: U-49524E is an effective anticonvulsant agent. Like U-54494A, it exhibits sodium channel blocking activity. [] U-49524E showed efficacy against electroshock-induced seizures in mice with an ED50 of 35 mg/kg (i.p.). []

    Relevance: While the exact structure of U-49524E is not provided, it's identified as a "pyrrolidinyl benzamide analogue" alongside U-49132E (piperidinyl benzamide analogue) []. This, combined with its sodium channel blocking activity, suggests it likely shares a core benzamide structure with 3,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide and incorporates a pyrrolidinyl moiety.

U-49132E (piperidinyl benzamide analogue)

    Compound Description: In contrast to U-49524E, U-49132E did not exhibit significant anticonvulsant activity in mice at doses up to 100 mg/kg. [] It demonstrated significantly weaker and slower sodium channel blocking activity compared to U-49524E. []

    Relevance: Despite its lack of efficacy, U-49132E is valuable for understanding structure-activity relationships. It's classified as a "piperidinyl benzamide analogue," suggesting a core benzamide structure akin to 3,4-dichloro-N-(2,5-dioxo-1-pyrrolidinyl)benzamide. The key difference lies in the replacement of the pyrrolidinyl group with a piperidinyl group. This modification likely contributes to its reduced potency and altered pharmacological activity. []

(1S-trans)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cylcohexyl]-benzeneacetamide hydrochloride (U50,488)

    Compound Description: U50,488 is a selective κ-opioid receptor agonist commonly used in research to investigate the role of κ-opioid receptors in pain perception. [, , , , , , , ] Studies show that, unlike μ- and δ-opioid agonists, U50,488 does not effectively reduce mechanical hyperalgesia induced by repeated intramuscular acid injections in rats. [, , ]

[5R-(5α,7α,8β)]-N-Methyl-N-[7-(1-pyrrolidinyl)1-oxaspiro[4,5]dec-8-yl]-4-benzofuranacetamide (CI-977)

    Compound Description: CI-977 is a potent and selective κ-opioid receptor agonist. [] Studies indicate that CI-977, administered systemically or directly into the urinary bladder (intravesical), effectively reduces visceral pain in a rat model. [] This suggests CI-977 may act peripherally to produce analgesia. []

Properties

Product Name

3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide

IUPAC Name

3,4-dichloro-N-(2,5-dioxopyrrolidin-1-yl)benzamide

Molecular Formula

C11H8Cl2N2O3

Molecular Weight

287.10 g/mol

InChI

InChI=1S/C11H8Cl2N2O3/c12-7-2-1-6(5-8(7)13)11(18)14-15-9(16)3-4-10(15)17/h1-2,5H,3-4H2,(H,14,18)

InChI Key

YNWAHLLYLCFREC-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CC(=O)N(C1=O)NC(=O)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.